1-Naphthylpropionat

Übersicht

Beschreibung

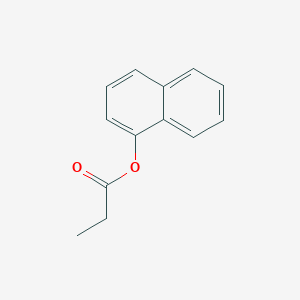

1-Naphthyl propionate, also known as propionic acid 1-naphthyl ester, is an organic compound with the molecular formula C13H12O2. It is a clear light yellow liquid or white solid, depending on its state. This compound is primarily used as a substrate in esterase assays, which are essential in various biochemical and clinical research applications .

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays

1-Naphthyl propionate is frequently utilized as a substrate for the characterization of esterases and lipases. These enzymes hydrolyze ester bonds, making 1-naphthyl propionate an ideal candidate for studying enzyme kinetics.

- Case Study : A study characterized esterases produced by ruminal bacteria using 1-naphthyl propionate as a substrate. The results indicated that these enzymes displayed significant activity towards the compound, allowing for the determination of kinetic parameters such as and .

- Data Table : Kinetic Parameters of Esterases on 1-Naphthyl Propionate

| Enzyme Source | (µM) | (µmol/min/mg) |

|---|---|---|

| Ruminal Bacteria | 50 | 2.5 |

| Lactobacillus spp. | 30 | 3.0 |

Biochemical Research

The compound is also significant in biochemical research where it serves as a model for studying the hydrolysis of esters. Its structural properties allow researchers to investigate enzyme-substrate interactions and the effects of various inhibitors.

- Case Study : Research on carboxylesterases showed that these enzymes exhibit higher affinity towards short-chain naphthyl esters, including 1-naphthyl propionate, demonstrating its utility in enzyme specificity studies .

- Application Insight : The hydrolysis of 1-naphthyl propionate can be monitored using spectrophotometric methods, providing insights into enzyme activity under various conditions.

Environmental Applications

In environmental science, 1-naphthyl propionate has been studied for its role in understanding the biodegradation processes of aromatic compounds.

- Case Study : A study utilizing nuclear magnetic resonance (NMR) techniques investigated the metabolic pathways of propionate-utilizing bacteria in wastewater treatment processes. The findings highlighted how compounds like 1-naphthyl propionate can be involved in metabolic pathways leading to biopolymer production .

- Data Table : Metabolic Pathways Involving Propionate

| Pathway Component | Role |

|---|---|

| Propionyl-CoA | Precursor for polyhydroxyalkanoates |

| Hydroxyvalerate | Major product from propionate metabolism |

| Glycogen | Carbon source for energy metabolism |

Pharmaceutical Applications

The potential pharmaceutical applications of 1-naphthyl propionate are being explored, particularly in drug development where it may serve as a lead compound or a reference standard.

- Research Insight : Studies have indicated that derivatives of naphthalene compounds, including 1-naphthyl propionate, exhibit anti-inflammatory and analgesic properties, suggesting their potential use in therapeutic formulations .

Analytical Chemistry

In analytical chemistry, 1-naphthyl propionate is used as a standard for calibrating instruments and methods aimed at detecting similar aromatic compounds.

Wirkmechanismus

Target of Action

1-Naphthyl propionate is a biochemical compound that primarily targets carboxylesterase enzymes . These enzymes play a crucial role in the metabolism of ester and amide compounds, contributing to the detoxification processes in organisms .

Mode of Action

The compound interacts with its targets by serving as a substrate for the carboxylesterase enzymes . The enzymes catalyze the hydrolysis of 1-Naphthyl propionate, leading to the formation of 1-naphthol and propionic acid . This interaction results in the modulation of the enzyme’s activity, influencing the metabolic processes within the organism .

Biochemical Pathways

1-Naphthyl propionate is involved in the ester metabolism pathway . The hydrolysis of the compound by carboxylesterase enzymes leads to the production of 1-naphthol and propionic acid . These products can further participate in various biochemical reactions, contributing to the organism’s metabolic diversity .

Result of Action

The hydrolysis of 1-Naphthyl propionate by carboxylesterase enzymes results in the production of 1-naphthol and propionic acid . These metabolites can influence various cellular and molecular processes within the organism, potentially impacting its physiological state . The specific effects of these metabolites are dependent on the organism’s metabolic context and the presence of other interacting factors .

Biochemische Analyse

Biochemical Properties

1-Naphthyl Propionate is known to be a substrate for esterases . Esterases are enzymes that catalyze the hydrolysis of ester bonds, and the interaction between 1-Naphthyl Propionate and these enzymes is crucial for its biochemical role .

Cellular Effects

The cellular effects of 1-Naphthyl Propionate are largely determined by its interactions with esterases. These enzymes are ubiquitous in cells and play a role in a variety of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1-Naphthyl Propionate exerts its effects through its interactions with esterases. These enzymes catalyze the hydrolysis of the ester bond in 1-Naphthyl Propionate, leading to the production of 1-naphthol and propionic acid . This reaction can influence gene expression and other cellular processes .

Metabolic Pathways

1-Naphthyl Propionate is involved in metabolic pathways related to ester hydrolysis . The enzymes that it interacts with, such as esterases, play a crucial role in these pathways .

Transport and Distribution

The transport and distribution of 1-Naphthyl Propionate within cells and tissues are likely influenced by its physicochemical properties and its interactions with various biomolecules .

Subcellular Localization

The subcellular localization of 1-Naphthyl Propionate is likely to be influenced by its physicochemical properties and its interactions with various biomolecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Naphthyl propionate can be synthesized through the esterification of 1-naphthol with propionic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of 1-naphthyl propionate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality 1-naphthyl propionate suitable for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Naphthyl propionate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, 1-naphthyl propionate can be hydrolyzed to yield 1-naphthol and propionic acid.

Oxidation: The compound can undergo oxidation reactions to form corresponding naphthoquinones.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst

Major Products Formed:

Hydrolysis: 1-Naphthol and propionic acid.

Oxidation: Naphthoquinones.

Substitution: Substituted naphthalene derivatives

Vergleich Mit ähnlichen Verbindungen

2-Naphthyl propionate: Another ester of naphthol with similar properties but different positional isomerism.

1-Naphthyl acetate: An ester of acetic acid and 1-naphthol, used similarly in esterase assays.

1-Naphthyl butyrate: An ester of butyric acid and 1-naphthol, also used as an esterase substrate

Uniqueness: 1-Naphthyl propionate is unique due to its specific ester bond, which makes it a preferred substrate for certain esterases. Its distinct chemical structure allows for selective hydrolysis by specific enzymes, making it valuable in biochemical and clinical research .

Biologische Aktivität

2-Nonylphenol (NP) is a chemical compound recognized for its significant biological activity, particularly as an endocrine disruptor. This article explores the various biological effects of NP, including its mechanisms of toxicity, estrogenic activity, neurotoxicity, and impacts on reproductive health.

Overview of 2-Nonylphenol

2-Nonylphenol is a branched-chain alkylphenol that is primarily used in the production of surfactants and as an industrial chemical. It has garnered attention due to its potential to disrupt endocrine functions in both aquatic and terrestrial organisms.

Estrogenic Activity

Numerous studies have indicated that 2-nonylphenol exhibits estrogenic properties, acting as an endocrine disruptor. The potency of NP's estrogenic activity is reported to be between three to six orders of magnitude less than that of estradiol. This activity has been observed in various in vitro and in vivo assays, with effects noted at concentrations as low as 10-20 µg/L .

Table 1: Estrogenic Activity of 2-Nonylphenol

| Study Type | Test System | Concentration (µg/L) | Observed Effect |

|---|---|---|---|

| In Vitro | MCF-7 Cells | 10-20 | Cell proliferation |

| In Vivo | Rat Models | Various | Altered reproductive performance |

| Aquatic Species | Daphnia magna | 44 | Embryotoxicity |

Neurotoxicity

Recent research highlights the neurotoxic effects of NP, particularly on the developing brain. Exposure to NP has been linked to oxidative stress and inflammation in neural tissues. Studies show that NP can induce apoptosis in neural stem cells and differentiated neurons by increasing reactive oxygen species (ROS) and pro-inflammatory cytokines .

Mechanisms of Neurotoxicity

- Oxidative Stress : NP exposure leads to reduced glutathione levels, resulting in increased lipid peroxidation and neuronal damage.

- Inflammation : NP stimulates the production of inflammatory markers, contributing to neuroinflammation.

- Apoptosis : Activation of caspases and disruption of mitochondrial function are observed following NP exposure.

Reproductive Health Effects

The impact of NP on reproductive health has been extensively studied. In animal models, NP exposure has resulted in altered reproductive parameters, including accelerated vaginal opening and reduced body weight gain in offspring. However, results regarding fertility outcomes have been inconsistent .

Table 2: Reproductive Effects of 2-Nonylphenol

| Study Type | Animal Model | Dose (µg/L) | Observed Effect |

|---|---|---|---|

| Chronic Exposure | Sprague-Dawley Rats | 2000 | Decreased body weight gain |

| Developmental | F1-F3 Generations | Various | Accelerated vaginal opening |

| Fertility Study | Rats | Various | Inconsistent sperm indices |

Case Studies

- Neurotoxicity in Mice : A study demonstrated that chronic oral gavage with NP at doses of 50, 100, and 200 mg/kg/day for 90 days led to significant behavioral impairments and alterations in hippocampal gene expression related to apoptosis .

- Aquatic Toxicity : Research has shown that exposure to NP concentrations exceeding 5 µg/L poses a risk to aquatic communities, affecting embryonic development in crustaceans like Daphnia magna .

Eigenschaften

IUPAC Name |

naphthalen-1-yl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-13(14)15-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXPDEZCWCPLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953294 | |

| Record name | Naphthalen-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3121-71-9 | |

| Record name | 1-Naphthyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003121719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3121-71-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalen-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NAPHTHYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VQM4E5EPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-naphthyl propionate in studying bacterial enzymes?

A1: 1-Naphthyl propionate serves as a valuable tool for characterizing esterase enzymes produced by bacteria. For instance, a study investigated esterases from the ruminal bacterium Butyrivibrio fibrisolvens. Researchers found that the bacterium produced enzymes that could degrade 1-naphthyl acetate faster than 1-naphthyl propionate, indicating a preference for shorter-chain substrates. [] This information helps understand the role of these enzymes in bacterial metabolism and nutrient breakdown.

Q2: How is 1-naphthyl propionate used in stereochemical analysis?

A2: 1-naphthyl propionate, specifically its (R)-enantiomer, forms a key component of Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) derivatives. These derivatives, like (R)-2-methoxy-2-(1-naphthyl)propionate, are widely employed in NMR spectroscopy to determine the absolute configuration of chiral alcohols and amines. [, ] The anisotropic effect of the naphthyl group in the ester derivative induces distinct chemical shifts in the NMR spectra, allowing researchers to differentiate between enantiomers.

Q3: Can you elaborate on the applications of 1-naphthyl propionate derivatives in organic synthesis?

A3: Derivatives of 1-naphthyl propionate, like ethyl 3-(1-naphthyl)propionate, serve as valuable starting materials in organic synthesis. One such example is the total synthesis of 5,6-dihydro-4H-benz[de]anthracene. This polycyclic aromatic hydrocarbon was synthesized using ethyl 3-(1-naphthyl)propionate as a precursor through a series of reactions, including a crucial double intramolecular cyclization. [] This demonstrates the utility of 1-naphthyl propionate derivatives in constructing complex molecules.

Q4: How does the structure of 1-naphthyl propionate relate to its activity as an esterase substrate?

A4: The structure of 1-naphthyl propionate influences its interaction with esterase enzymes. Studies on Butyrivibrio fibrisolvens revealed that its esterases exhibited varying hydrolysis rates for different 1-naphthyl esters. [] The enzymes displayed a preference for 1-naphthyl acetate over 1-naphthyl propionate, suggesting that the size and structure of the acyl group influence substrate binding and enzyme activity.

Q5: Are there any known applications of 1-naphthyl propionate in genetic studies?

A5: While not directly related to 1-naphthyl propionate itself, the research highlights the use of esterases, enzymes that can hydrolyze esters like 1-naphthyl propionate, as genetic markers in geese. [] By analyzing the variations in esterase enzymes within different goose populations, researchers can gain insights into genetic diversity and population structure. This highlights the broader relevance of esterases and their substrates, like 1-naphthyl propionate, in biological research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.